1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. This intermediate is then reacted with piperidine and a carboxylating agent to introduce the piperidine and carboxylic acid functionalities .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent-free conditions and microwave irradiation are some of the advanced techniques employed to achieve efficient synthesis .
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, with studies showing promising inhibitory activity against Mycobacterium tuberculosis.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, disrupting their function .
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds also exhibit anti-mycobacterial activity but differ in their structural features and specific biological targets.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives are studied for their anti-inflammatory properties and show different inhibitory profiles against cyclooxygenase enzymes.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine rings with a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSEYKEPXUKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953733-14-7 |
Source
|
Record name | 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.